![molecular formula C14H14N4O3S B13990305 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione CAS No. 60663-80-1](/img/structure/B13990305.png)
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a cyanoacetamide derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of N-alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic framework and are also studied for their antitumor properties
Uniqueness
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
60663-80-1 |
|---|---|
Molekularformel |
C14H14N4O3S |
Molekulargewicht |
318.35 g/mol |
IUPAC-Name |
3-anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C14H14N4O3S/c1-21-8-7-18-11-10(12(19)16-14(18)20)13(22-17-11)15-9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
PKVJSTQGCFJWMX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=NSC(=C2C(=O)NC1=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



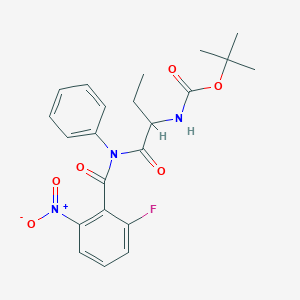
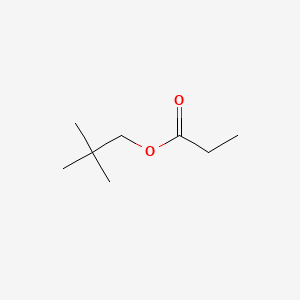
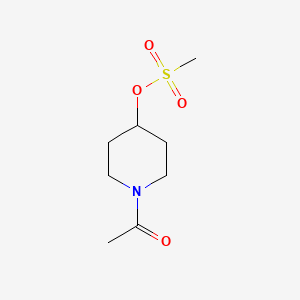
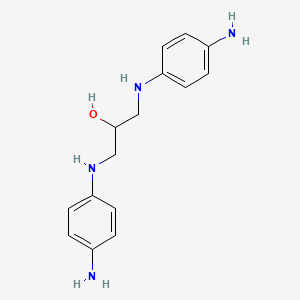
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)

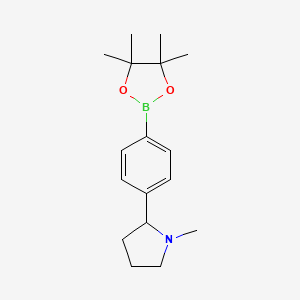

![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
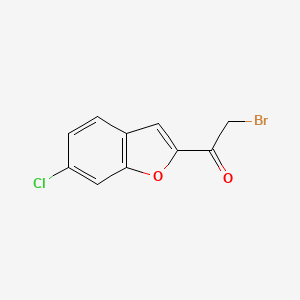
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
